molecular formula C19H18ClFN6O2 B2899409 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014046-55-9

7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2899409
M. Wt: 416.84
InChI Key: LBHGFMBUKSALDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H18ClFN6O2 and its molecular weight is 416.84. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 2-chloro-6-fluorobenzylamine and 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The second intermediate is 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, which is synthesized from 3,5-dimethyl-1H-pyrazole and 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.

Starting Materials
2-chloro-6-fluorobenzylamine, 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, 3,5-dimethyl-1H-pyrazole

Reaction
Synthesis of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:, Step 1: React 2-chloro-6-fluorobenzylamine with 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF) to form 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione., Synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione:, Step 1: React 3,5-dimethyl-1H-pyrazole with 7-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in the presence of a base such as potassium carbonate and a solvent such as DMF to form 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione., Coupling of the two intermediates:, Step 1: Combine 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent such as DMF., Step 2: Heat the reaction mixture to a suitable temperature, typically around 100-120°C, for a suitable amount of time, typically several hours, to allow the coupling reaction to occur., Step 3: Purify the final product using standard techniques such as column chromatography or recrystallization.

properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O2/c1-10-8-11(2)27(23-10)18-22-16-15(17(28)25(4)19(29)24(16)3)26(18)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHGFMBUKSALDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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